(Cyclohexylmethyl)hydrazine dihydrochloride
Overview
Description
(Cyclohexylmethyl)hydrazine dihydrochloride is a chemical compound with the CAS Number: 1177319-00-4 . It has a molecular weight of 201.14 . The IUPAC name for this compound is 1-(cyclohexylmethyl)hydrazine dihydrochloride .
Molecular Structure Analysis
The InChI code for (Cyclohexylmethyl)hydrazine dihydrochloride is 1S/C7H16N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h7,9H,1-6,8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
(Cyclohexylmethyl)hydrazine dihydrochloride has a molecular formula of C7H18Cl2N2 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Detection and Imaging in Biological and Environmental Sciences
(Zhang et al., 2015) explored the use of a near-infrared (NIR) fluorescence probe for hydrazine, demonstrating its application in bioimaging. This probe shows high selectivity and sensitivity for detecting hydrazine in biological contexts, including live mouse and human tissue samples like liver, lung, kidney, heart, and spleen.
Environmental Monitoring
A ratiometric fluorescent probe for detecting hydrazine in environmental water systems was developed by (Zhu et al., 2019). This probe can sensitively sense hydrazine and has been used to quantitatively determine hydrazine levels in environmental water systems.
Synthesis of Chemical Compounds
(Qian, 2007) discussed the synthesis of 3,5-diamino-1,2,4-triazole using hydrazine dihydrochloride. This synthesis process has implications in the production of various chemical compounds.
Pharmaceutical Research
Research by (Kucukoglu et al., 2014) involved the synthesis of N,N'-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides, exploring their cytotoxicity against human hepatoma and breast cancer cells. This indicates potential applications in cancer research and drug development.
Safety And Hazards
properties
IUPAC Name |
cyclohexylmethylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h7,9H,1-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFWEMVEIFYVLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656402 | |
Record name | (Cyclohexylmethyl)hydrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclohexylmethyl)hydrazine dihydrochloride | |
CAS RN |
1177319-00-4 | |
Record name | (Cyclohexylmethyl)hydrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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